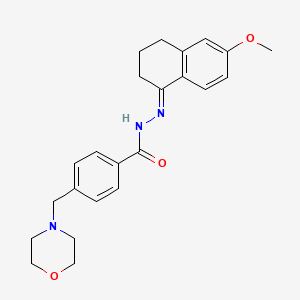![molecular formula C22H17BrN2O5 B5916683 methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916683.png)
methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate is a chemical compound that has gained attention in scientific research due to its potential for use in various fields, including medicinal chemistry and material science.
Mecanismo De Acción
The mechanism of action of methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate in inhibiting cancer cell growth is not fully understood. However, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II.
Biochemical and Physiological Effects:
Methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a chemotherapy drug. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in other disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate in lab experiments is its relatively simple synthesis method, which allows for easy scalability and reproducibility. Additionally, this compound has been shown to have low toxicity, making it a safe option for in vitro and in vivo studies. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may limit its potential applications in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate. One direction is to further investigate its potential as a chemotherapy drug, including its efficacy in different cancer types and its potential for combination therapy with other anticancer agents. Another direction is to explore its potential applications in material science, including its use as a building block for the synthesis of novel polymers and materials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects in other disease states.
Métodos De Síntesis
Methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate can be synthesized through a multi-step process, starting with the reaction of 2-bromobenzoic acid with thionyl chloride to form 2-bromobenzoyl chloride. This intermediate is then reacted with 2-furylacrylic acid in the presence of triethylamine to form the corresponding amide. Finally, the amide is reacted with methyl 3-aminobenzoate in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the target compound.
Aplicaciones Científicas De Investigación
Methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has been studied for its potential use in medicinal chemistry, specifically as a potential anticancer agent. Research has shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a chemotherapy drug. Additionally, this compound has been studied for its potential use in material science, specifically as a building block for the synthesis of novel polymers and materials.
Propiedades
IUPAC Name |
methyl 3-[[(E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O5/c1-29-22(28)14-6-4-7-15(12-14)24-21(27)19(13-16-8-5-11-30-16)25-20(26)17-9-2-3-10-18(17)23/h2-13H,1H3,(H,24,27)(H,25,26)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCDDDKZBOPYEX-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[[(E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916613.png)

![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5916631.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(2-iodobenzoyl)oxime]](/img/structure/B5916643.png)
![N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-4-nitrobenzohydrazide](/img/structure/B5916644.png)

![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B5916648.png)
![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5916652.png)
![N-{2-(4-fluorophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5916654.png)
![N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5916657.png)
![2-ethoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-fluorobenzoate](/img/structure/B5916662.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916670.png)
![methyl 3-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916678.png)
![methyl 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916691.png)